N-(4-(benzyloxy)benzyl)picolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(19-8-4-5-13-21-19)22-14-16-9-11-18(12-10-16)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUOHWOPLLDQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed map of the molecule's atomic connectivity can be assembled.
For N-(4-(benzyloxy)benzyl)picolinamide, the ¹H NMR spectrum is expected to reveal distinct signals for each unique proton. The aromatic protons of the picolinamide (B142947) ring, the benzyloxy group, and the central benzyl (B1604629) moiety would appear in the characteristic downfield region (typically δ 6.8-8.5 ppm). The methylene (B1212753) protons of the benzyl ether linkage (-O-CH₂-Ph) and the benzylic amide linkage (-NH-CH₂-Ar) would produce singlets or doublets, respectively, in the mid-field region (around δ 4.5-5.5 ppm). The amide proton (-NH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbon of the amide group is expected to be the most downfield signal (δ 165-170 ppm). Carbons in the aromatic rings will resonate in the δ 110-160 ppm range, with their specific shifts influenced by the attached substituents (e.g., the ether oxygen and the nitrogen atoms of the pyridine (B92270) ring). The methylene carbons would be found in the more upfield region (δ 40-70 ppm).
Based on data from analogous compounds such as N-benzylbenzamide and 4-(benzyloxy)benzylamine, the following tables present the predicted ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net
Predicted ¹H NMR Data for this compound (Data is inferred from structurally similar compounds)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Amide N-H | 8.5 - 9.5 | Broad Singlet | - |
| Picolinamide H6 | 8.5 - 8.6 | Doublet | ~4.5 |
| Picolinamide H3 | 8.1 - 8.2 | Doublet | ~7.8 |
| Picolinamide H4 | 7.8 - 7.9 | Triplet of Doublets | ~7.7, 1.7 |
| Picolinamide H5 | 7.4 - 7.5 | Triplet | ~6.5 |
| Benzyloxy Phenyl H (ortho, meta, para) | 7.3 - 7.5 | Multiplet | - |
| Benzyl H (ortho to -CH₂NH) | 7.2 - 7.3 | Doublet | ~8.5 |
| Benzyl H (ortho to -OCH₂) | 6.9 - 7.0 | Doublet | ~8.5 |
| Benzyloxy -O-CH₂- | 5.0 - 5.1 | Singlet | - |
| Amide -NH-CH₂- | 4.6 - 4.7 | Doublet | ~5.7 |
Predicted ¹³C NMR Data for this compound (Data is inferred from structurally similar compounds)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Amide C=O | 164 - 166 |
| Picolinamide C2 (ipso to C=O) | 150 - 151 |
| Picolinamide C6 | 148 - 149 |
| Benzyl C (ipso to -OCH₂) | 158 - 159 |
| Benzyloxy Phenyl C (ipso) | 136 - 137 |
| Picolinamide C4 | 137 - 138 |
| Benzyl C (ipso to -CH₂NH) | 130 - 131 |
| Picolinamide C3 | 126 - 127 |
| Picolinamide C5 | 122 - 123 |
| Aromatic C-H (various) | 127 - 129 |
| Aromatic C-H (ortho to -OCH₂) | 114 - 115 |
| Benzyloxy -O-CH₂- | 69 - 71 |
| Amide -NH-CH₂- | 43 - 45 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₂₀H₁₈N₂O₂), the exact molecular weight is 318.37 g/mol . bldpharm.com
In an electron ionization (EI) mass spectrum, the molecule is expected to exhibit a molecular ion peak (M⁺) at m/z 318. The fragmentation of this compound would likely proceed through several predictable pathways characteristic of N-benzyl amides and benzyl ethers.
Key fragmentation pathways include:
Alpha-cleavage at the carbonyl group, leading to the formation of the picolinoyl cation.
Benzylic cleavage , a very common pathway for compounds containing a benzyl group, resulting in the formation of a stable tropylium (B1234903) ion.
Cleavage of the benzyl ether bond.
These fragmentation patterns are crucial for confirming the connectivity of the different structural units within the molecule.
Predicted Major Fragments in the Mass Spectrum of this compound (Fragmentation patterns are predicted based on the analysis of similar structures) nih.govnist.gov
| m/z Value | Proposed Fragment Ion | Fragment Structure | Fragmentation Pathway |
| 318 | [M]⁺ | [C₂₀H₁₈N₂O₂]⁺ | Molecular Ion |
| 227 | [M - C₇H₇]⁺ | [C₁₃H₁₁N₂O₂]⁺ | Loss of benzyl radical |
| 198 | [C₁₃H₁₂NO]⁺ | [4-(benzyloxy)benzyl]⁺ | Cleavage of amide C-N bond |
| 108 | [C₇H₈O]⁺ | [benzyloxy]⁺ | Cleavage of ether C-O bond |
| 106 | [C₆H₄NO]⁺ | [picolinoyl]⁺ | Alpha-cleavage at carbonyl |
| 91 | [C₇H₇]⁺ | [tropylium ion]⁺ | Benzylic cleavage |
| 78 | [C₅H₄N]⁺ | [pyridyl]⁺ | Loss of CO from picolinoyl cation |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is highly effective for identifying the functional groups present in a compound. The FT-IR spectrum of this compound is predicted to show several characteristic absorption bands.
Drawing on spectral data from picolinamide and related N-substituted amides, the key vibrational frequencies can be anticipated. researchgate.netresearchgate.netspectrabase.com The presence of the amide group will be indicated by a sharp N-H stretching vibration and a strong C=O (Amide I) stretching band. The aromatic rings will show characteristic C-H and C=C stretching vibrations. The ether linkage will be confirmed by a strong C-O-C stretching band.
Predicted FT-IR Absorption Bands for this compound (Data is inferred from spectral analysis of picolinamide and related structures)
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3350 | N-H Stretch | Secondary Amide |
| 3030 - 3080 | C-H Stretch | Aromatic Rings |
| 2850 - 2960 | C-H Stretch | Methylene (-CH₂-) |
| 1660 - 1680 | C=O Stretch (Amide I) | Secondary Amide |
| 1580 - 1610 | C=C Stretch | Aromatic Rings |
| 1520 - 1550 | N-H Bend (Amide II) | Secondary Amide |
| 1230 - 1260 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether |
| 1020 - 1050 | C-O-C Stretch (symmetric) | Aryl-Alkyl Ether |
| 750 - 850 | C-H Out-of-Plane Bend | Aromatic Ring Substitution |
X-ray Diffraction Analysis for Crystalline Structure Determination
While no published crystal structure for this compound has been identified, analysis of similar molecules, such as N-hydroxy-picolinamide monohydrate, provides insight into the likely structural features. nih.gov It is expected that this compound would crystallize in a common space group (e.g., P2₁/c or P-1).
The analysis would likely reveal:
The planarity of the picolinamide and benzene (B151609) rings.
The torsion angles defining the orientation of the benzyl and benzyloxy groups relative to the central amide linkage.
The formation of intermolecular hydrogen bonds between the amide N-H donor of one molecule and a suitable acceptor on an adjacent molecule, such as the amide carbonyl oxygen or the pyridine nitrogen. This hydrogen bonding often leads to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice. nih.gov
Potential π–π stacking interactions between the aromatic rings of neighboring molecules, which would further stabilize the crystal packing.
Typical Data Obtained from X-ray Diffraction Analysis (This table represents the type of data that would be obtained, not actual data for the target compound)
| Parameter | Description | Example Value (from a related structure) |
| Crystal System | The symmetry system of the unit cell. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/n |
| Unit Cell Dimensions (a, b, c, β) | The lengths and angles of the unit cell. | a=13.8 Å, b=5.9 Å, c=16.6 Å, β=105° |
| Z | The number of molecules in the unit cell. | 4 |
| Hydrogen Bonds | Key intermolecular donor-acceptor distances. | N-H···O distance of ~2.9 Å |
| π–π Stacking | Centroid-to-centroid distance between rings. | ~3.4 - 3.8 Å |
Structure Activity Relationship Sar Studies of N 4 Benzyloxy Benzyl Picolinamide Analogues
Systematic Investigation of Picolinamide (B142947) Core Substitutions and their Bioactivity Implications
The picolinamide core is a crucial component for the biological activity of this class of compounds. Its nitrogen atom and the carboxamide linker are key interaction points with biological targets. Research into substitutions on the pyridine (B92270) ring of the picolinamide moiety has demonstrated that even minor changes can lead to significant shifts in bioactivity and selectivity.
Studies on related picolinamide derivatives have shown that the position of substituents on the pyridine ring markedly influences their inhibitory activity. For instance, in a series of picolinamide derivatives developed as acetylcholinesterase (AChE) inhibitors, the bioactivity of picolinamide-based compounds was found to be generally stronger than that of their benzamide (B126) counterparts. tandfonline.comnih.govresearchgate.net This suggests that the nitrogen atom in the pyridine ring is a key determinant of activity.
One of the most compelling findings is the impact of the nitrogen atom's position within the pyridine ring on target selectivity. In a study of antibacterials, moving the nitrogen atom from the 4-position (isonicotinamide) to the 2-position (picolinamide) resulted in a remarkable 1024-fold increase in selectivity for Clostridioides difficile over methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the critical role of the picolinamide scaffold in conferring target specificity. nih.gov
Further modifications, such as the introduction of substituents at the 6-position of the picolinamide ring, have been explored to enhance potency and metabolic stability. Optimization of a 6-(piperidin-1-yl)picolinamide hit compound led to the discovery of analogues with high potency as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. nih.gov
The following table summarizes the inhibitory activity of various picolinamide derivatives, illustrating the impact of substitutions on the picolinamide core.
| Compound | Substitution on Picolinamide Core | Target | Activity (IC₅₀) | Selectivity |
| Analogue A1 | Unsubstituted | AChE | 2.49 ± 0.19 μM | High for AChE over BChE |
| Analogue A2 | 6-(piperidin-1-yl) | 11β-HSD1 | Potent Inhibition | - |
| Analogue A3 | 2,4-disubstitution | C. difficile | 0.125 µg/mL | >1000-fold vs MRSA |
Note: Data is compiled from studies on various picolinamide derivatives to illustrate SAR principles. tandfonline.comnih.govnih.gov
Analysis of Modifications to the Benzyloxybenzyl Moiety and Resultant Pharmacological Impact
The N-(4-(benzyloxy)benzyl) group is another key structural element that significantly influences the pharmacological profile of these analogues. This moiety can be systematically altered at several positions: the benzyl (B1604629) group, the benzylic methylene (B1212753) bridge, and the phenyl ring to which the benzyloxy group is attached.
The benzyloxy pharmacophore is a recognized feature in medicinal chemistry, often contributing to improved activity and pharmacokinetic properties. nih.gov In a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives designed as androgen receptor (AR) antagonists, the benzyloxy group was crucial for activity. nih.gov The optimization of substituents on the terminal phenyl ring of the benzyloxy group led to compounds with submicromolar AR antagonistic activity. nih.gov
Modifications to the linker between the two aromatic rings of the benzyloxybenzyl moiety also play a role. The flexibility of the ether linkage is important for allowing the molecule to adopt an optimal conformation within the target's binding site.
The table below presents data on how modifications to the benzyloxybenzyl portion of related molecules affect their biological activity.
| Compound | Modification to Benzyloxybenzyl Moiety | Target | Activity (IC₅₀) |
| Analogue B1 | Unsubstituted | AR | 0.47 µM |
| Analogue B2 | Substituted terminal phenyl ring | hMAO-B | 0.067 µM |
| Analogue B3 | Modified linker | AChE | Variable |
Conformational Analysis and its Correlation with Ligand-Target Interactions
The three-dimensional conformation of N-(4-(benzyloxy)benzyl)picolinamide analogues is a critical factor governing their interaction with biological targets. The molecule possesses significant conformational flexibility due to the rotatable bonds in the benzyloxybenzyl moiety and the amide linkage.
Molecular docking studies on related picolinamide derivatives have revealed that these molecules can bind to both catalytic and peripheral sites of enzymes like AChE. nih.govresearchgate.net The orientation of the picolinamide head group is particularly important. In some cases, a 180-degree flip of the picolinamide head can lead to a more favorable binding pose, enabled by π-π stacking interactions with aromatic residues like phenylalanine in the binding pocket. researchgate.net
Key conformational features include:
Amide Bond Geometry: The relative orientation of the picolinamide and benzyl rings is defined by the amide bond, which typically prefers a trans conformation.
Torsional Angles: The flexibility of the ether and methylene linkers allows the two aromatic systems of the benzyloxybenzyl group to adopt various spatial arrangements.
Binding Poses: The molecule's ability to adopt different low-energy conformations allows it to interact with diverse binding sites.
Identification of Essential Pharmacophoric Features for Biological Recognition
Based on extensive SAR studies, a pharmacophore model for this compound analogues can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.
The essential pharmacophoric features for this class of compounds generally include:
A Hydrogen Bond Acceptor: The nitrogen atom of the picolinamide ring is a key hydrogen bond acceptor. nih.gov
A Hydrogen Bond Donor/Acceptor Group: The amide linkage (NH-C=O) provides both hydrogen bond donor and acceptor capabilities, crucial for anchoring the ligand in the binding site.
Aromatic/Hydrophobic Regions: The two phenyl rings (one from the picolinamide and one from the benzyl group) and the benzyloxy phenyl ring provide hydrophobic surfaces and are capable of engaging in π-π stacking interactions with aromatic amino acid residues of the target protein. researchgate.netresearchgate.net
A Flexible Linker: The benzyloxy group (-O-CH₂-) acts as a flexible spacer, allowing the aromatic moieties to position themselves optimally for interaction with the target. nih.gov
These features collectively define the structural requirements for high-affinity binding and biological activity in the this compound series. The benzyloxy pharmacophore, in particular, has been identified as a critical component in the design of potent enzyme inhibitors and receptor modulators. nih.gov
Computational and Theoretical Investigations of N 4 Benzyloxy Benzyl Picolinamide
Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as "N-(4-(benzyloxy)benzyl)picolinamide," might interact with a biological target, typically a protein.
Although no specific molecular docking studies for "this compound" have been found in the reviewed literature, studies on structurally related compounds highlight the potential interaction modes. For instance, research on other N-benzyl picolinamide (B142947) derivatives often focuses on their potential as inhibitors of various enzymes. These studies typically identify key hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the ligand and the amino acid residues of the protein's active site.
Table 1: Potential Interacting Residues for Picolinamide-Based Ligands (Hypothetical for this compound)
| Interaction Type | Potential Amino Acid Residues | Ligand Moiety Involved |
| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr | Picolinamide nitrogen, Amide C=O and N-H |
| Hydrophobic Interactions | Leu, Ile, Val, Ala, Phe | Benzyl (B1604629) and benzyloxy groups |
| Pi-Stacking | Phe, Tyr, Trp, His | Pyridine (B92270) and benzene (B151609) rings |
It is important to emphasize that this table is a generalized representation based on studies of similar compounds and not the result of a specific docking simulation of "this compound."
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Molecular Orbital Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for understanding reaction mechanisms, molecular geometries, and electronic properties.
No specific DFT studies on "this compound" were identified in the available literature. However, DFT calculations on related molecules, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, have been used to optimize molecular geometry and analyze frontier molecular orbitals (HOMO and LUMO). nih.gov Such analyses provide insights into the molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability. nih.gov For "this compound," DFT could be used to predict its most stable conformation, charge distribution, and spectroscopic properties.
Table 2: Representative DFT-Calculated Properties for a Structurally Related Compound (4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid) nih.gov
| Property | Value |
| HOMO Energy | -6.0814 eV |
| LUMO Energy | -1.7466 eV |
| Energy Gap (ΔE) | 4.3347 eV |
These values for a different but related molecule illustrate the type of data that could be generated for "this compound" to understand its electronic characteristics. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new or untested compounds.
A search of the scientific literature did not yield any QSAR models specifically developed for or including "this compound." The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. While studies on other classes of compounds utilize QSAR to predict activities like antimycobacterial efficacy, this has not been applied to the specific compound . nih.gov
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They are used to understand the conformational flexibility of molecules and the dynamics of their interactions with other molecules, such as proteins or solvents.
Preclinical Biological Activity and Mechanistic Profile of N 4 Benzyloxy Benzyl Picolinamide Derivatives
Antitubercular Activity against Mycobacterium tuberculosis
No direct studies on the antitubercular activity of N-(4-(benzyloxy)benzyl)picolinamide were identified. However, extensive research has been conducted on a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines , which share the same benzyloxybenzylamine precursor. nih.gov These studies offer valuable information regarding the potential of the N-(4-(benzyloxy)benzyl) pharmacophore in the development of new antimycobacterial agents.
Assessment of Mycobacterial Growth Inhibition
A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the growth of the M. tuberculosis H37Rv strain. nih.govnih.gov Several of these compounds demonstrated significant antimycobacterial activity.
Notably, two compounds from this series, 9n and 9o , exhibited minimal inhibitory concentrations (MICs) comparable to the first-line antitubercular drug isoniazid (B1672263). nih.govnih.gov The MIC for isoniazid under the same experimental conditions was 2.3 µM. nih.gov The hit compounds were also found to be selective for the bacillus, showing no significant toxicity to Vero and HepG2 cells. nih.govnih.gov
Below is a data table summarizing the in vitro activity of selected N-(4-(benzyloxy)benzyl)-4-aminoquinoline derivatives against M. tuberculosis H37Rv.
| Compound | R¹ | R² | R³ | R⁴ | R⁵ | MIC (µM) |
| 9a | H | H | H | H | H | >232.3 |
| 9n | 4-Cl | H | H | H | H | 2.5 |
| 9o | 4-Cl | H | H | H | CH₃ | 2.4 |
| Isoniazid | - | - | - | - | - | 2.3 |
Data sourced from a study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.gov
Investigation of Potential Mycobacterial Target Enzymes
While the precise molecular mechanism of action for the N-(4-(benzyloxy)benzyl)-4-aminoquinolines has not yet been elucidated, other quinoline (B57606) derivatives have been shown to inhibit key mycobacterial enzymes. nih.gov Potential targets for this class of compounds include enoyl-acyl carrier protein reductase (InhA) and the cytochrome bc1 complex . nih.gov InhA is a crucial enzyme in the mycobacterial type II fatty acid biosynthesis pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.govdrugbank.com The cytochrome bc1 complex is a key component of the electron transport chain, vital for cellular respiration and energy production.
However, it is important to note that further studies are required to determine if this compound or its aminoquinoline derivatives indeed target these enzymes. nih.gov
Elucidation of Molecular Mechanisms Underlying Antitubercular Action
The molecular mechanism of action for N-(4-(benzyloxy)benzyl)-4-aminoquinolines remains unknown. nih.gov The structural similarity of the benzyloxybenzyl moiety to precursors of other bioactive molecules suggests that it may play a role in binding to specific biological targets. The bulky nature of this group could influence the molecule's interaction with the active site of an enzyme or a receptor. nih.gov Further research is necessary to clarify the specific molecular interactions and pathways involved in the antitubercular activity of this class of compounds.
Kinase Inhibitory Potentials
There is no available scientific literature detailing the specific inhibitory activity of this compound against PIM-1 kinase or Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). The information below pertains to the general characteristics and inhibitors of these kinases and does not refer to the specified compound.
PIM-1 Kinase Inhibition
PIM-1 kinase is a serine/threonine kinase that plays a role in cell proliferation and survival. researchgate.net Its overexpression has been linked to various cancers, making it a target for drug development. researchgate.net Inhibitors of PIM-1 kinase often act as ATP competitors. researchgate.net
Several small molecule inhibitors of PIM-1 have been identified through screening and are under investigation. researchgate.net
Examples of PIM-1 Kinase Inhibitors:
| Inhibitor | Type | IC₅₀/Kᵢ |
| SMI-4a | Selective PIM-1 inhibitor | IC₅₀: 17 nM |
| TCS PIM-1 1 | Selective PIM-1 inhibitor | IC₅₀: 50 nM |
| PIM447 (LGH447) | Pan-PIM kinase inhibitor | Kᵢ: 6 pM (PIM1) |
| AZD1208 | Pan-PIM kinase inhibitor | IC₅₀: 0.4 nM (PIM1) |
This table presents examples of known PIM-1 kinase inhibitors and is for informational purposes only. There is no data to suggest that this compound inhibits PIM-1 kinase. selleckchem.com
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades that promote cell growth and proliferation. researchgate.net Dysregulation of EGFR signaling is a hallmark of many cancers. EGFR tyrosine kinase inhibitors (EGFR-TKIs) are a class of drugs that block this signaling. researchgate.net
There are several generations of EGFR-TKIs, each developed to overcome resistance mechanisms observed with previous generations. nih.gov
Generations of EGFR-TKIs:
| Generation | Examples | Mechanism |
| First | Gefitinib, Erlotinib | Reversible inhibitors |
| Second | Afatinib, Dacomitinib | Irreversible pan-HER inhibitors |
| Third | Osimertinib | Target T790M resistance mutation |
This table provides a general overview of EGFR-TK inhibitors and does not imply any activity for this compound. nih.gov
Cholinesterase and Monoamine Oxidase Inhibition
In the context of multifactorial neurodegenerative diseases like Alzheimer's, targeting single molecules is often insufficient. This has led to the development of multi-target-directed ligands (MTDLs) that can modulate several key pathological pathways simultaneously. nih.gov Acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and monoamine oxidases (MAO-A and MAO-B), which metabolize neurotransmitters like dopamine (B1211576) and serotonin, are well-established targets for MTDLs in neurodegenerative research. nih.govnih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Modulation
The inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in managing the symptoms of Alzheimer's disease by increasing the availability of the neurotransmitter acetylcholine. nih.gov The this compound scaffold shares features with other compounds designed as dual cholinesterase inhibitors. For example, research into benzylamino-benzamide derivatives has yielded potent dual inhibitors of both AChE and BChE. nih.gov While direct inhibitory data for this compound on these enzymes is limited, studies on structurally related (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have shown that while none displayed significant AChE inhibition, twelve of the synthesized compounds were active against BChE. nih.gov This suggests that derivatives of this chemotype may have a preference for BChE.
Table 1: Cholinesterase and Monoamine Oxidase Inhibitory Activity of Related Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Derivative 2d nih.gov | MAO-A | 1.38 | Selective for MAO-A |
| Derivative 2j nih.gov | MAO-A | 2.48 | Selective for MAO-A |
| Derivative 2i nih.gov | MAO-A/B | Good dual inhibition | Not specified |
| Derivative 2p nih.gov | MAO-A/B | Good dual inhibition | Not specified |
| Derivative 2t nih.gov | MAO-A/B | Good dual inhibition | Not specified |
| Derivative 2v nih.gov | MAO-A/B | Good dual inhibition | Not specified |
Note: Data is for structurally related (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, not this compound itself.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
Monoamine oxidases (MAOs) are critical enzymes in the metabolic pathways of monoamine neurotransmitters. Selective inhibitors of MAO-B are valuable for treating Parkinson's disease and Alzheimer's disease, while MAO-A inhibitors are used for anxiety and depression. nih.gov The benzyloxy moiety has been identified as a key pharmacophore for potent MAO-B inhibition. Studies on chalcone (B49325) derivatives demonstrated that a benzyloxy group at the para-position of the B-ring significantly enhanced inhibitory activity against human MAO-B (hMAO-B). nih.gov Similarly, research on other benzyloxy-containing compounds confirmed that para-substitution on the benzyloxy phenyl ring resulted in more potent MAO-B inhibition compared to meta-substitution. nih.gov A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives showed that four compounds possessed good inhibitory activity against both MAO-A and MAO-B, while two were selective for MAO-A. nih.gov
Strategies for Dual-Targeting in Neurodegenerative Research
The development of dual-target inhibitors for AChE and MAO-B is a prominent strategy in the search for effective Alzheimer's disease treatments. nih.govnih.gov The core principle involves merging the pharmacophores of molecules known to inhibit each target. nih.gov For instance, linking a benzylamino group, known for MAO-B inhibition, to scaffolds that interact with cholinesterases is a common approach. nih.gov The this compound structure contains the benzyloxybenzyl moiety, a feature associated with MAO inhibition. This makes it a promising starting point for designing MTDLs. By modifying the picolinamide (B142947) portion of the molecule to interact with the active or peripheral anionic site of cholinesterases, it is conceivable to develop potent dual inhibitors. Research has demonstrated that combining cholinesterase and MAO inhibitory properties can lead to neuroprotective effects and modulate pathways related to amyloid plaque deposition. nih.gov
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that regulate gene expression involved in metabolism and inflammation. nih.gov The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARδ/β. nih.gov PPARα is a recognized drug target for managing conditions like hyperlipidemia and inflammation. nih.gov
Modulation of PPARα Signaling Pathways
The 4-benzyloxy-benzylamino chemotype, which is the core of this compound, has been developed into a class of potent and highly selective PPARα agonists. nih.gov Research has shown that agonism of PPARα can ameliorate inflammation, vascular leakage, and neurodegeneration in animal models of retinal diseases, highlighting its therapeutic potential. nih.gov Activation of PPARα leads to the upregulation of the receptor itself and the induction of target genes involved in mitochondrial function and fatty acid oxidation. nih.gov Studies have demonstrated that second-generation analogues based on this scaffold can achieve cellular potencies under 50 nM and exhibit over 2,700-fold selectivity for PPARα compared to other PPAR isoforms. nih.gov This high degree of selectivity is crucial for minimizing off-target effects that can arise from activating other PPAR subtypes. nih.gov
Table 2: PPARα Agonist Activity of a Representative 4-Benzyloxy-benzylamino Derivative
| Compound | Target | Cellular Potency (EC₅₀) | Selectivity vs. other PPARs |
|---|---|---|---|
| Compound 4u nih.gov | PPARα | <50 nM | >2,700-fold |
Note: Data is for a second-generation analogue, not this compound itself.
Relevance in Preclinical Models of Retinal Disorders
Derivatives of the this compound chemical scaffold have emerged as promising agents in preclinical models of significant retinal disorders, such as diabetic retinopathy and age-related macular degeneration. nih.gov Research has identified this chemical family as a source of potent and isoform-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. nih.govnih.gov PPARα is expressed in several key retinal cell types, including Müller cells, endothelial cells, and the retinal pigment epithelium. nih.gov
Pharmacological or genetic activation of PPARα in animal models has been shown to counteract several pathological processes associated with retinal diseases, including inflammation, neurodegeneration, vascular leakage, and abnormal blood vessel growth (neovascularization). nih.gov This makes PPARα a compelling therapeutic target. nih.gov
In a notable study, a first-generation lead compound from the 4-benzyloxy-benzylamino series, designated 4a (A91) , demonstrated proof-of-concept efficacy in a streptozotocin-induced vascular leakage rat model, a common model for diabetic retinopathy. nih.gov Further design, synthesis, and evaluation of second-generation analogues led to the discovery of compounds with significantly improved potency and selectivity. For example, compound 4u and related molecules showed cellular potencies under 50 nM and exhibited over 2,700-fold selectivity for PPARα compared to other PPAR isoforms. nih.gov This line of research has produced a pipeline of candidate molecules positioned for more detailed preclinical evaluation. nih.gov
Table 1: PPARα Agonist Activity of Representative 4-Benzyloxy-benzylamino Derivatives This table is based on data presented in the referenced literature and is for illustrative purposes.
| Compound | Cellular Potency (EC₅₀) | Selectivity for PPARα | In Vivo Efficacy Model |
| 4a (A91) | Moderate | Good | Streptozotocin-induced vascular leakage (rat) nih.gov |
| 4u | <50 nM | >2,700-fold vs other PPAR isoforms | Not specified in abstract nih.gov |
Neuroprotective Modulatory Actions
The neuroprotective potential of compounds related to this compound is being explored through various mechanistic avenues, including the disruption of specific protein-protein interactions and the allosteric modulation of key neuronal receptors.
A critical mechanism implicated in neuronal damage following events like traumatic brain injury (TBI) is the excessive activation of N-methyl-D-aspartate receptors (NMDARs). nih.gov This overactivation leads to a cascade of excitotoxic events, centrally involving the enzyme neuronal nitric oxide synthase (nNOS). nih.gov In the postsynaptic terminal, nNOS is physically coupled to the NMDAR complex via the postsynaptic density protein 95 (PSD-95). nih.gov This scaffolding function of PSD-95 positions nNOS to be efficiently activated by the calcium influx that occurs through the NMDAR channel, leading to a surge in nitric oxide (NO) production and subsequent neuronal death. nih.govnih.gov
Targeting the interaction between PSD-95 and nNOS is an attractive neuroprotective strategy. nih.gov It offers a more nuanced approach than directly blocking NMDARs, which can cause significant side effects by inhibiting all NMDAR-dependent signaling. nih.gov By uncoupling nNOS from the receptor, this strategy aims to specifically prevent the excitotoxic signaling cascade without interfering with the normal physiological functions of the NMDAR. nih.gov Studies with compounds like ZL006 , which is designed to disrupt the nNOS-PSD95 interaction, have shown significant neuroprotective effects in models of TBI, including reduced brain lesion volume and improved neurological and cognitive recovery. nih.gov This is achieved by inhibiting neuronal apoptosis and related stress signaling pathways. nih.gov
Allosteric modulation of receptors represents another sophisticated strategy for therapeutic intervention. Unlike traditional orthosteric ligands that bind to the same site as the endogenous neurotransmitter (e.g., glutamate), allosteric modulators bind to a distinct, topographically separate site on the receptor. nih.govresearchgate.net This binding event changes the receptor's conformation, thereby modulating its response to the endogenous agonist. This can result in either an enhanced response (Positive Allosteric Modulation, or PAM) or a diminished response (Negative Allosteric Modulation, or NAM). nih.govbiorxiv.org
The metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) is a key G protein-coupled receptor (GPCR) in the central nervous system involved in modulating synaptic strength and plasticity. nih.govnih.gov Its dysfunction is linked to numerous neuropsychiatric and neurodegenerative disorders. researchgate.netbiorxiv.org The picolinamide scaffold, a core structural element of this compound, has been identified as a significant feature in the development of mGlu5 NAMs. nih.gov Research efforts have focused on designing novel, non-acetylene-containing mGlu5 NAMs to improve pharmacological properties. nih.gov For instance, the development of compounds based on a 6-methylpicolinamide core has yielded potent NAMs, highlighting the importance of this chemical moiety for achieving high potency against the human mGlu5 receptor. nih.gov
Table 2: Activity of Picolinamide-Related mGlu5 Negative Allosteric Modulators (NAMs) This table is based on data for related picolinamide compounds from the referenced literature and is for illustrative purposes.
| Compound Series | Core Structure | Activity |
| 24B, 24C | 5-(trifluoromethyl)picolinamide | Micromolar potency (IC₅₀ = 1.3–2.8 µM) nih.gov |
| 25C | 5-(difluoromethyl)picolinamide | Nanomolar potency (IC₅₀ = 844 nM) nih.gov |
| VU6043653 | 6-methylpicolinamide derivative | Moderate potency, highly brain penetrant nih.gov |
Antimalarial Efficacy
The global challenge of malaria, exacerbated by increasing drug resistance in Plasmodium parasites, necessitates the urgent discovery of novel antimalarial agents. nih.govmalariaworld.org Chemical structures related to this compound have been investigated for their activity against the deadliest malaria parasite, Plasmodium falciparum.
Separately, a study focusing on benzimidazole (B57391) derivatives found that a picolinamide moiety was highly favorable for antiplasmodial activity against the HB3 strain of P. falciparum. malariaworld.org Two compounds from this series, 1 and 33 , displayed activity in the high nanomolar range with good selectivity. malariaworld.org Notably, compound 1 also showed activity against a chloroquine-resistant strain, suggesting a mechanism of action different from that of chloroquine, which typically involves interference with hemozoin biocrystallization. malariaworld.org Other research has also highlighted N-(4-piperidinyl)benzamides as showing in vitro activity against the parasite at submicromolar concentrations. nih.gov
A significant breakthrough in antimalarial drug discovery has been the identification and validation of Plasmodium phosphatidylinositol 4-kinase (PI(4)K) as a key druggable target. nih.govnih.gov This lipid kinase is essential for parasite survival across multiple life stages, including the liver and blood stages, making it an ideal target for drugs aimed at prevention, treatment, and elimination of malaria. nih.govnih.gov
A novel class of antimalarial compounds, the imidazopyrazines, has been shown to exert its potent effect by directly inhibiting PI(4)K. nih.gov These compounds bind to the ATP-binding pocket of the enzyme, disrupting its function and altering the intracellular distribution of its product, phosphatidylinositol 4-phosphate (PI4P). nih.govnih.gov This disruption ultimately blocks a late step in parasite development, preventing the formation of new daughter merozoites. nih.gov The validation of PI(4)K as a target that is required across all Plasmodium lifecycle stages opens up new, target-based avenues for the discovery of next-generation antimalarials. nih.gov Another proposed mechanism for some benzyl-substituted compounds relates to the ability to form a stable radical on the benzyl (B1604629) substituent, which impairs the parasite's defense in the heme group detoxification pathway. nih.gov
Anticancer and Antiproliferative Activities
Recent research has highlighted the potential of this compound and its derivatives as a promising class of compounds in oncology. These molecules have demonstrated significant anticancer and antiproliferative effects in various preclinical studies. Their activity is primarily attributed to their ability to modulate cancer cell growth and interfere with specific biochemical pathways crucial for tumor development and progression.
Modulation of Cancer Cell Proliferation in in vitro Models
Derivatives of this compound have been shown to effectively inhibit the proliferation of a range of human cancer cell lines. For instance, a series of novel N-benzylbenzamide derivatives were synthesized and evaluated as tubulin polymerization inhibitors, with some compounds showing significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines. researchgate.net Specifically, compound 20b exhibited IC50 values between 12 and 27 nM. researchgate.net Another study on N-benzylarylamide-dithiocarbamate derivatives identified compound I-25 (also named MY-943) as a potent inhibitor of various cancer cells, with IC50 values as low as 0.017 µM for MGC-803 cells. researchgate.net
Similarly, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been investigated for their antiproliferative effects, with two compounds demonstrating submicromolar activity in MIA PaCa-2 pancreatic cancer cells. nih.gov The initial lead compound in this series had an EC50 value of 10 µM in the same cell line. nih.gov Furthermore, aminobenzylnaphthols, which share structural similarities, have also been tested. mdpi.com Compound 2, an aminobenzylnaphthol derivative, showed antiproliferative activity against Caco-2 adenocarcinoma cells with EC50 values of 94 µM after 24 hours and 83 µM after 72 hours. mdpi.com
The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives and related compounds against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/EC50) | Reference |
| N-benzylbenzamide (Compound 20b) | Various | 12 - 27 nM | researchgate.net |
| N-benzylarylamide-dithiocarbamate (I-25/MY-943) | MGC-803 | 0.017 µM | researchgate.net |
| N-benzylarylamide-dithiocarbamate (I-25/MY-943) | HCT-116 | 0.044 µM | researchgate.net |
| N-benzylarylamide-dithiocarbamate (I-25/MY-943) | KYSE450 | 0.030 µM | researchgate.net |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (Compound 1) | MIA PaCa-2 | 10 µM | nih.gov |
| Aminobenzylnaphthol (Compound 2) | Caco-2 | 94 µM (24h), 83 µM (72h) | mdpi.com |
Targeting Specific Biochemical Pathways in Oncogenesis
The anticancer effects of this compound derivatives are underpinned by their ability to target specific biochemical pathways essential for cancer cell survival and proliferation. A significant mechanism of action for some of these derivatives is the inhibition of tubulin polymerization. researchgate.net By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt the formation of microtubules, which are critical for cell division, leading to cell cycle arrest and apoptosis. researchgate.net Compound 20b, a potent N-benzylbenzamide derivative, was demonstrated to bind to the colchicine site and exhibit anti-vascular activity. researchgate.net
Another key target for this class of compounds is the androgen receptor (AR). nih.gov A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as novel AR antagonists that target the activation function 2 (AF2) region of the receptor. nih.gov This is a crucial mechanism in prostate cancer, where AR signaling is a primary driver of tumor growth. nih.gov Compound T1-12 from this series showed excellent AR antagonistic activity with an IC50 of 0.47 µM. nih.gov
Furthermore, some derivatives have been found to modulate autophagy and the mTORC1 pathway. nih.gov Two N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives were shown to reduce mTORC1 activity and increase basal autophagy. nih.gov However, they also impaired autophagic flux under starvation conditions, suggesting a complex modulatory role. nih.gov
Other Investigated Biological Activities
Beyond their anticancer properties, derivatives of this compound have been explored for a variety of other biological applications, demonstrating a broad spectrum of activity.
Control of Harmful Organisms
This class of compounds has shown potential in controlling harmful organisms, including bacteria and fungi. A study on (+)-neoisopulegol-based O-benzyl derivatives revealed potent antimicrobial activity. nih.gov Di-O-benzyl derivatives were particularly effective against Gram-positive bacteria and fungi, though they showed more moderate activity against Gram-negative bacteria. nih.gov Similarly, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have demonstrated good activity against strains of S. aureus and B. subtilis. researchgate.net The synthesis of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines and their evaluation against M. tuberculosis H37Rv strain revealed that two of the compounds had minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid. nih.gov These compounds were also selective for the bacillus, showing no significant toxicity to Vero and HepG2 cells. nih.gov
Anti-Leishmanial Activity
The potential of this compound derivatives as anti-leishmanial agents has also been investigated. Research into amidoxime (B1450833) derivatives, which can be synthesized from related nitrile precursors, has shown promise in this area. Our team has previously reported the antileishmanial activity of some original compounds bearing a dihydrofuran and an amidoxime group. mdpi.com The development of a novel synthesis protocol to obtain a specific amidoxime derivative, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxy-2-nitrobenzimidamide, highlights the ongoing effort to create new compounds for evaluation in this field. mdpi.com
Role as a Metal Ligand and Chelation Properties in Biological Systems
The chemical structure of this compound derivatives makes them effective metal ligands, a property that can be crucial for their biological activity. The nitrogen and oxygen atoms in the picolinamide and benzyloxy groups can coordinate with metal ions, forming stable complexes. This chelation ability is thought to contribute to some of their biological effects. For example, the development of metal-based coordination compounds has gained significant attention in medicinal chemistry due to their unique biological activities. jacsdirectory.com N-ortho-hydroxymethyl benzyl valine, a related compound, forms stable complexes with 4d transition metals, and these complexes exhibit a range of promising biological activities. jacsdirectory.com The synthesis and characterization of metal complexes with a benzyl carbamohydrazonothioate derivative also highlight the importance of metal chelation in the biological evaluation of such compounds. impactfactor.org Furthermore, studies on N-nitrosohydroxylamine derivatives have shown their ability to form complexes with various metals. researchgate.net
Preclinical Pharmacokinetic Considerations for N 4 Benzyloxy Benzyl Picolinamide
Assessment of Chemical Stability
The chemical stability of a potential drug molecule is a critical determinant of its shelf-life, formulation possibilities, and behavior in physiological environments. While specific data for N-(4-(benzyloxy)benzyl)picolinamide is not publicly available, studies on structurally similar N-(4-(benzyloxy)benzyl)-4-aminoquinolines provide valuable insights.
In a study evaluating related compounds, the stability was assessed at different pH values over a 24-hour period. The results indicated that these molecules exhibited pH-dependent stability. For instance, two compounds from the series, a chlorinated and a fluorinated derivative, demonstrated low stability across the tested pH range, with the remaining concentration of the parent compound being significantly reduced. nih.gov This suggests that the benzyloxybenzylamine moiety may be susceptible to degradation under certain pH conditions.
Table 1: Chemical Stability of Structurally Related N-(4-(benzyloxy)benzyl)-4-aminoquinolines
| pH | Remaining Compound (%) - Compound 9n (Chlorinated) | Remaining Compound (%) - Compound 9o (Fluorinated) |
| 5.0 | 5.0 | 22.9 |
| 7.4 | 10.5 | 15.2 |
| 9.0 | 8.7 | 11.8 |
| Data from a study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which are structurally related to this compound. nih.gov |
Evaluation of Permeability Characteristics
A compound's ability to permeate biological membranes is a key factor in its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method used to predict passive diffusion across membranes.
For the aforementioned N-(4-(benzyloxy)benzyl)-4-aminoquinoline analogs, PAMPA was employed to assess their permeability. The results revealed that even minor structural modifications can have a substantial impact on permeability. The chlorinated analog (compound 9n) was found to have low permeability, while the fluorinated analog (compound 9o) exhibited high permeability. nih.gov This highlights the sensitivity of permeability to the specific substituents on the molecule. Given these findings, the permeability of this compound would need to be experimentally determined to ascertain its specific characteristics.
Table 2: Permeability of Structurally Related N-(4-(benzyloxy)benzyl)-4-aminoquinolines via PAMPA
| Compound | Permeability Classification |
| Compound 9n (Chlorinated) | Low |
| Compound 9o (Fluorinated) | High |
| Data from a study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which are structurally related to this compound. nih.gov |
In Vitro Metabolic Stability Profiling (e.g., using liver microsome systems)
The metabolic stability of a compound provides an early indication of its likely in vivo half-life and clearance. In vitro assays using liver microsomes are a standard method for this assessment, as the liver is the primary site of drug metabolism.
The metabolic stability of the N-(4-(benzyloxy)benzyl)-4-aminoquinoline analogs was evaluated using rat liver microsomes. The study found differing metabolic rates for the two closely related compounds. nih.gov The chlorinated derivative (compound 9n) was metabolized to a greater extent than the fluorinated derivative (compound 9o). This suggests that the nature of the substituents can influence the interaction with metabolic enzymes. The specific metabolic profile of this compound would be dependent on its unique structure and would require dedicated in vitro metabolism studies.
Table 3: Metabolic Stability of Structurally Related N-(4-(benzyloxy)benzyl)-4-aminoquinolines in Rat Liver Microsomes
| Compound | % of Remaining Compound |
| Compound 9n (Chlorinated) | 25.4 |
| Compound 9o (Fluorinated) | 45.8 |
| Data from a study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which are structurally related to this compound. nih.gov |
Future Perspectives and Research Directions for N 4 Benzyloxy Benzyl Picolinamide
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity
The rational design of next-generation analogues of N-(4-(benzyloxy)benzyl)picolinamide is a critical step toward enhancing therapeutic specificity and potency. This process involves systematic modifications to the parent molecule to improve its interaction with biological targets while minimizing off-target effects.
Synthetic strategies for creating analogues can be adapted from established methods. For instance, a multi-step synthesis process can be employed, starting with a second-order nucleophilic substitution (SN2) reaction between a substituted phenol (like 4-cyanophenol) and various benzyl (B1604629) bromides. nih.gov This would be followed by a reduction of the resulting nitrile group to form substituted 4-(benzyloxy)benzylamines. nih.gov These intermediates can then be reacted with derivatives of picolinic acid to yield a library of this compound analogues. This modular approach allows for the introduction of a wide variety of substituents on both the benzyloxy and benzyl portions of the molecule.
Key areas for modification include:
Picolinamide (B142947) Ring: Altering the substitution pattern on the pyridine (B92270) ring can influence the molecule's electronic properties and hydrogen-bonding capabilities, potentially leading to stronger and more specific target engagement.
Benzyl and Benzyloxy Groups: Introducing electron-donating or electron-withdrawing groups onto these aromatic rings can modulate the compound's lipophilicity, metabolic stability, and binding affinity. nih.gov
Linker Region: The amide linkage is crucial for the molecule's structure. Modifications, while synthetically challenging, could be explored to alter conformational flexibility and resistance to enzymatic degradation.
The design of these new analogues will be guided by computational modeling and structure-activity relationship (SAR) studies to predict how structural changes will affect biological activity.
Table 1: Proposed Analogues and Rationale for Synthesis
| Modification Area | Proposed Change | Rationale for Enhanced Specificity |
| Picolinamide Ring | Addition of fluoro or chloro groups | To modulate electronic properties and improve binding interactions. |
| Benzyloxy Phenyl Ring | Introduction of methoxy or trifluoromethyl groups | To alter metabolic stability and target affinity. |
| Amide Linker | Replacement with a more rigid or flexible linker | To optimize the conformational presentation to the biological target. |
Advanced Mechanistic Studies at the Molecular and Cellular Levels
A fundamental understanding of how this compound exerts its effects is crucial for its development as a therapeutic agent. Advanced mechanistic studies are required to elucidate its precise molecular targets and cellular pathways. While the exact mechanism for this specific compound is not yet fully known, research on related picolinamide-containing molecules provides a clear path forward.
Future investigations should focus on:
Target Identification: Employing techniques such as chemical proteomics and genetic screening to identify the primary protein targets. For related compounds, the molecular mechanism of action remains to be fully elucidated, highlighting the need for further studies. nih.gov
Biochemical and Biophysical Assays: Once a target is identified, detailed kinetic and binding studies should be performed to characterize the interaction between the compound and its target protein.
Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to solve the three-dimensional structure of the compound bound to its target. This provides invaluable atomic-level insight into the binding mode and allows for further structure-based drug design.
Modern analytical techniques, such as photoionization and photoelectron photoion coincidence spectroscopy, can be utilized to identify reactive intermediates and provide deeper insights into the reaction mechanisms at a molecular level. rsc.orgresearchgate.net Additionally, in situ spectroscopy and DFT (Density Functional Theory) calculations can help to model and understand the energetics and pathways of the compound's interactions. ruhr-uni-bochum.de
Exploration of Novel Therapeutic Applications and Target Indications
The structural motif of this compound is present in molecules with a wide range of biological activities, suggesting that this compound and its derivatives could have therapeutic potential across various diseases.
Promising areas for investigation include:
Infectious Diseases: Analogues sharing the N-(4-(benzyloxy)benzyl) core have demonstrated significant antimycobacterial activity, with some compounds showing minimal inhibitory concentrations (MICs) against Mycobacterium tuberculosis similar to the first-line drug isoniazid (B1672263). nih.gov This makes tuberculosis a key area for further exploration. Additionally, other O-benzyl derivatives have shown potent activity against various bacterial and fungal strains. mdpi.com
Oncology: Derivatives with a similar N-(4-(benzyloxy)-phenyl) structure have been developed as antagonists of the human androgen receptor, indicating a potential application in the treatment of prostate cancer. nih.gov
Neurodegenerative Diseases: The development of multi-target directed ligands (MTDLs) for complex conditions like Alzheimer's disease is a promising strategy. mdpi.com Given that similar structures have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterases, this is a viable avenue for research. mdpi.comnih.gov
A systematic screening of this compound and its newly synthesized analogues against a diverse panel of biological targets and in various disease models will be essential to uncover their full therapeutic potential.
Table 2: Potential Therapeutic Targets and Indications
| Therapeutic Area | Potential Molecular Target | Disease Indication | Supporting Evidence from Related Compounds |
| Infectious Disease | M. tuberculosis enzymes | Tuberculosis | N-(4-(benzyloxy)benzyl)-4-aminoquinolines show potent antimycobacterial activity. nih.gov |
| Oncology | Androgen Receptor | Prostate Cancer | N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives act as AR antagonists. nih.gov |
| Neurodegenerative | Monoamine Oxidase (MAO), Cholinesterases | Alzheimer's, Depression | (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives inhibit MAO and BChE. mdpi.comnih.gov |
Development of Hybrid Molecules with Multi-Targeting Pharmacological Profiles
For complex, multifactorial diseases, drugs that act on a single target are often insufficient. mdpi.com The strategy of molecular hybridization, which combines two or more distinct pharmacophores into a single molecule, offers a powerful approach to create multi-target directed ligands (MTDLs). mdpi.comnih.gov This approach can lead to enhanced therapeutic efficacy, reduced side effects, and a lower likelihood of drug resistance. nih.gov
The this compound scaffold is an excellent candidate for the development of hybrid molecules. The core structure can be covalently linked to other pharmacologically active moieties, with or without a spacer, to generate a single molecule capable of modulating multiple biological targets. nih.gov
Potential strategies for developing hybrid molecules include:
Combining with Enzyme Inhibitors: Linking the picolinamide scaffold to known inhibitors of enzymes implicated in neurodegenerative diseases, such as cholinesterase inhibitors or MAO inhibitors, could yield novel treatments for conditions like Alzheimer's disease. mdpi.comnih.gov
Creating Dual-Action Antimicrobials: Hybridizing the molecule with another class of antibacterial or antifungal agents could result in synergistic activity and help combat drug-resistant pathogens.
Developing Anticancer Hybrids: Fusing the scaffold with moieties known to target cancer-related pathways, such as kinase inhibitors or DNA-interacting agents, could lead to more effective and selective anticancer drugs.
The design of these hybrid molecules requires careful consideration of the spatial orientation of the pharmacophores and the nature of the linker to ensure that both parts of the molecule can effectively engage with their respective targets. nih.gov The resulting MTDLs have the potential to offer significant advantages over combination therapies by ensuring that the different pharmacodynamic actions are synchronized. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-(benzyloxy)benzyl)picolinamide, and what methodological considerations are critical?
- Methodological Answer : A key approach involves benzylation of phenolic precursors under alkaline conditions. For example, paracetamol derivatives can react with benzyl chloride in ethanolic KOH to yield N-[4-(benzyloxy)phenyl]acetamide, a structurally related compound . Critical considerations include:
- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) are often used to stabilize intermediates.
- Temperature control : Reactions are typically conducted under ice-cooling (0–5°C) to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the target compound .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Multi-technique validation is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR can verify the benzyloxy and picolinamide moieties. For example, aromatic protons in the benzyl group appear as a multiplet at δ 7.2–7.5 ppm .
- HPLC-ECD : High-performance liquid chromatography coupled with electronic circular dichroism ensures enantiomeric purity, particularly if chiral intermediates are involved .
- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 347.15) .
Q. What safety protocols are mandatory when handling this compound and its intermediates?
- Methodological Answer : Hazard mitigation includes:
- Risk Assessment : Follow guidelines from Prudent Practices in the Laboratory (e.g., evaluating mutagenicity via Ames II testing for anomeric amide derivatives) .
- PPE : Use nitrile gloves, lab coats, and fume hoods, especially when handling benzyl chloride (a known irritant) .
- Storage : Protect light-sensitive intermediates (e.g., benzyloxy derivatives) in amber vials at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized, particularly in scale-up scenarios?
- Methodological Answer : Yield optimization strategies include:
- Substrate Form : Using paracetamol in capsular form (58% yield) instead of tablets (50%) reduces impurities .
- Catalysis : Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂/AgOAc at 140°C) enhances aryl-aryl bond formation in related picolinamide derivatives .
- Workup Efficiency : Liquid-liquid extraction with diethyl ether/water minimizes product loss during phase separation .
Q. How should researchers address contradictions in mutagenicity data for benzyloxy-containing amides?
- Methodological Answer : Contradictions arise from structural variations (e.g., trifluoromethyl vs. benzyloxy groups). To resolve:
- Comparative Ames Testing : Benchmark against controls like benzyl chloride, which shares similar mutagenic profiles .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing benzyl with pyridyl groups) to reduce mutagenic potential .
Q. What advanced applications does this compound have in medicinal chemistry?
- Methodological Answer : Its dual functional groups enable:
- Enzyme Inhibition : The picolinamide moiety can chelate metal ions in enzyme active sites (e.g., metalloproteases), studied via molecular docking and IC₅₀ assays .
- Prodrug Development : Benzyloxy groups improve lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted therapies .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Methodological Answer : Challenges include detecting low-abundance byproducts (e.g., de-benzylated intermediates). Solutions involve:
- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 242 → 157 for N-(4-hydroxyphenyl)acetamide) .
- Isotopic Labeling : Synthesize ¹³C-labeled standards to improve quantification accuracy .
Tables for Key Data
| Parameter | Typical Value | Reference |
|---|---|---|
| Synthetic Yield (Capsule Form) | 58% | |
| Mutagenicity (Ames II) | Lower than benzyl chloride | |
| HPLC Retention Time | 12.3 min (C18 column, 60% MeOH) | |
| NMR Shift (Benzyl Protons) | δ 7.2–7.5 ppm (multiplet) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
